molecular formula C18H30N2O3 B6627739 2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide

2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide

Cat. No. B6627739
M. Wt: 322.4 g/mol
InChI Key: GWJMBJJTDSFVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide is a chemical compound that has been synthesized for research purposes. This compound has potential applications in the field of medicinal chemistry, with research indicating its potential use as a drug candidate for treating various diseases. In

Scientific Research Applications

Research on 2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide has shown its potential application in the field of medicinal chemistry. Studies have indicated that this compound has anti-inflammatory and analgesic properties, making it a potential drug candidate for treating various diseases such as rheumatoid arthritis and chronic pain. Additionally, research has shown that this compound has antimicrobial activity, indicating its potential use as an antibiotic.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide is not fully understood. However, research has indicated that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound may act by modulating the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects:
Research on 2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide has shown that this compound has anti-inflammatory and analgesic effects. Studies have indicated that this compound can reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to reduce pain perception in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide in lab experiments include its potential as a drug candidate for treating various diseases. Additionally, this compound has been shown to have antimicrobial activity, making it a potential candidate for developing antibiotics. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide. One potential direction is to further investigate its mechanism of action and potential side effects. Additionally, research can be conducted to explore its potential as a drug candidate for treating various diseases such as rheumatoid arthritis and chronic pain. Further studies can also be conducted to explore its potential as an antibiotic. Finally, research can be conducted to explore the synthesis of analogs of this compound to improve its efficacy and reduce potential side effects.
Conclusion:
2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide is a chemical compound with potential applications in the field of medicinal chemistry. Research on this compound has shown its potential as a drug candidate for treating various diseases such as rheumatoid arthritis and chronic pain. Additionally, this compound has been shown to have antimicrobial activity, making it a potential candidate for developing antibiotics. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential as a drug candidate and antibiotic.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide involves the reaction of cyclohexylamine with 8-bromo-5-oxa-2-azaspiro[2.5]octan-2-one, followed by the reaction of the resulting product with 2-bromoacetylacetone. The final product is obtained after purification through column chromatography. This method has been described in detail in a research article published in the Journal of Organic Chemistry.

properties

IUPAC Name

2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3/c1-14(19-16(21)11-15-5-3-2-4-6-15)17(22)20-9-10-23-13-18(12-20)7-8-18/h14-15H,2-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJMBJJTDSFVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC2(C1)CC2)NC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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